molecular formula C23H27N3O4 B2945215 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618878-48-1

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2945215
CAS No.: 618878-48-1
M. Wt: 409.486
InChI Key: AIPXVRDDAXXTRD-UHFFFAOYSA-N
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Description

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C23H27N3O4 and its molecular weight is 409.486. The purity is usually 95%.
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Scientific Research Applications

Generation of Structurally Diverse Libraries

The use of ketonic Mannich bases derived from acetyl compounds has been explored for generating a structurally diverse library of compounds through alkylation and ring closure reactions. These reactions yield a wide range of derivatives, including dithiocarbamates, thioethers, and various heterocyclic compounds such as pyrazolines, pyridines, and benzodiazepines, indicating the potential of dimethylamino-propyl-related compounds in facilitating the synthesis of novel chemical entities with possible pharmaceutical applications (Roman, 2013).

Transformations into Heterocyclic Systems

Transformations of related compounds into imidazo-pyridines and pyrimidines highlight the ability to create complex heterocyclic systems from simpler precursors. Such chemical transformations are crucial in the development of new therapeutic agents, showcasing the compound's relevance in medicinal chemistry (Kolar, Tiŝler, & Pizzioli, 1996).

Supramolecular Adducts and Noncovalent Interactions

The study of supramolecular adducts formed by dimethylaminopyridine and carboxylic acids demonstrates the compound's role in understanding noncovalent interactions, which are fundamental in designing molecular recognition systems, sensors, and catalysts (Fang et al., 2020).

Synthesis of Antimicrobial and Antitumor Agents

The synthesis of novel isoxazoline incorporated pyrrole derivatives and their evaluation for antimicrobial activity exemplify the potential use of dimethylamino-propyl-related compounds in discovering new antimicrobial agents. Such research is crucial for addressing the ongoing challenge of antibiotic resistance (Kumar, Kumar, & Nihana, 2017).

Electroluminescent Materials

Exploration into the synthesis and photophysical properties of compounds for potential application in organic light-emitting devices (OLEDs) indicates the relevance of structurally similar compounds in materials science. The development of new electroluminescent materials is critical for advancing display and lighting technologies (Dobrikov, Dobrikov, & Aleksandrova, 2011).

Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c1-15-14-16(9-10-18(15)30-4)21(27)19-20(17-8-5-6-11-24-17)26(23(29)22(19)28)13-7-12-25(2)3/h5-6,8-11,14,20,27H,7,12-13H2,1-4H3/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNGYYXHGCESDC-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=N3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=CC=N3)/O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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